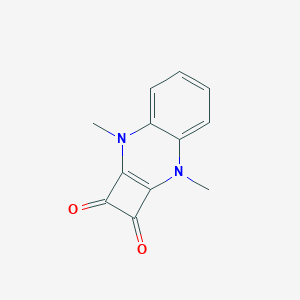
4-Mercaptopyridine-3-sulfonamide
Übersicht
Beschreibung
4-Mercaptopyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides . Sulfonamides are synthetic antimicrobial drugs used as broad-spectrum treatments for human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Molecular Structure Analysis
The molecular formula of 4-Mercaptopyridine-3-sulfonamide is C5H6N2O2S2. It contains a sulfonamide functional group, which forms the basis of several groups of drugs .Physical And Chemical Properties Analysis
The molecular weight of 4-Mercaptopyridine-3-sulfonamide is 190.2 g/mol. More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Mercury Ion Sensing
4-Mercaptopyridine-3-sulfonamide has been utilized in the development of high-performance mercury ion sensors. These sensors boast sub-nanomolar detection limits, high selectivity, and strong practicability. They are based on a sensing platform that uses a tilted fiber Bragg grating surface plasmon resonance (TFBG-SPR) modified with 4-Mercaptopyridine (4-MPY) .
Surface-Enhanced Raman Scattering (SERS)
This compound has also been reported to enhance Raman scattering when adsorbed on gold nanoparticles. The wavelength-scanned SERS spectra of 4-Mercaptopyridine molecules provide valuable insights for near-field responses in far-field wavelengths .
Electrochemical Detection of Mercury Ions
Another application is in the sensitive electrochemical detection of mercury ions. A sensor modified with 4-Mercaptopyridine-3-sulfonamide can detect mercury ions effectively, which is crucial for environmental monitoring and public health .
Wirkmechanismus
Target of Action
The primary target of 4-Mercaptopyridine-3-sulfonamide (4-MPS) is mercury ions . The compound has been used to modify a fiber optic plasmonic sensor for the detection of mercury ions, suggesting that it has a high affinity for these ions .
Mode of Action
4-MPS interacts with its target, mercury ions, by forming a stable structure due to the specific combination between the nitrogen of the pyridine moiety and the Hg2+ via multidentate N-bonding . This interaction allows the compound to capture mercury ions efficiently .
Biochemical Pathways
This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . .
Pharmacokinetics
Sulfonamides, in general, have been extensively studied . They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine
Result of Action
The primary result of 4-MPS’s action is the capture of mercury ions, which can be detected with high sensitivity . This makes 4-MPS useful in the development of sensors for mercury ion detection .
Action Environment
The action of 4-MPS can be influenced by environmental factors. For instance, the compound’s ability to capture mercury ions has been demonstrated in a sensor that can operate without being disturbed by the external temperature . Moreover, the sensor has shown good selectivity and reliability in actual water samples, suggesting that 4-MPS can function effectively in different environmental conditions .
Safety and Hazards
While specific safety and hazard information for 4-Mercaptopyridine-3-sulfonamide was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are advised to be handled with appropriate personal protective equipment and in well-ventilated areas .
Zukünftige Richtungen
While specific future directions for 4-Mercaptopyridine-3-sulfonamide were not found, sulfonamides and their derivatives continue to be a subject of research. For example, surface-enhanced Raman scattering (SERS) sensing has been used for the detection and mapping of cellular biomarkers . Another study reported the use of 4-mercaptopyridine in a high-performance mercury ion sensor .
Eigenschaften
IUPAC Name |
4-sulfanylidene-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c6-11(8,9)5-3-7-2-1-4(5)10/h1-3H,(H,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVITWKPUEIOZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360921 | |
| Record name | 4-sulfanylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercaptopyridine-3-sulfonamide | |
CAS RN |
73742-63-9 | |
| Record name | 4-sulfanylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
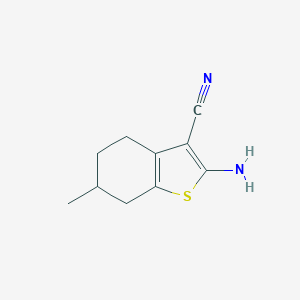
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
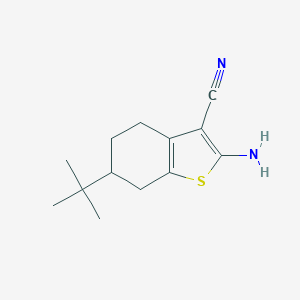
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
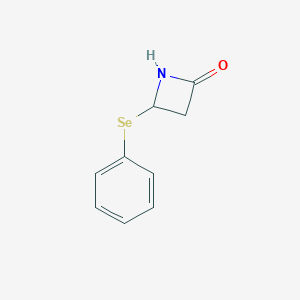
![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B186301.png)
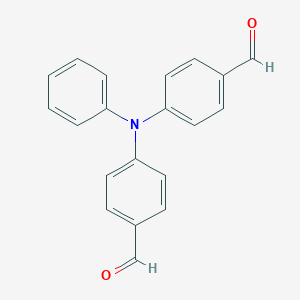
![5,11-Dimethyl-5,11-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B186305.png)
